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molecular formula C6H12Cl2O2S B8398159 Bis(3-chloro-2-hydroxypropyl)sulfide

Bis(3-chloro-2-hydroxypropyl)sulfide

Cat. No. B8398159
M. Wt: 219.13 g/mol
InChI Key: SVEHZCKYZJXGCW-UHFFFAOYSA-N
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Patent
US09242947B2

Procedure details

Next, without isolation, bis(3-chloro-2-hydroxypropyl)sulfide described above was dripped into a reaction vessel containing a mixed solvent consisting of 410 g of toluene and 260 g of 32% aqueous solution of sodium hydroxide with the temperature of the solution in the reaction vessel being maintained at 0 to 10° C. At the point of the completion, no scum-like insoluble matter was generated. The aqueous layer was removed, and the organic layer was washed with 180 g of water three times. After that, no scum-like insoluble matter was generated. After that, the solvent was distilled away, thereby obtaining 138 g (total yield: 95%) of bis(β-epoxypropyl)sulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:11])[CH2:4][S:5][CH2:6][CH:7]([OH:10])[CH2:8]Cl.[OH-].[Na+]>C1(C)C=CC=CC=1>[O:10]1[CH2:8][CH:7]1[CH2:6][S:5][CH2:4][CH:3]1[O:11][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CSCC(CCl)O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
410 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above was dripped into a reaction vessel
ADDITION
Type
ADDITION
Details
containing a mixed solvent
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with 180 g of water three times
DISTILLATION
Type
DISTILLATION
Details
After that, the solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
O1C(CSCC2CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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